4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine
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Overview
Description
4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine is a chemical compound that belongs to the class of pyridines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected aminomethyl group at the 4-position, a bromine atom at the 2-position, and a fluorine atom at the 3-position of the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine typically involves multi-step organic synthesis. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Bromination: Introduction of the bromine atom at the 2-position of the pyridine ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of the fluorine atom at the 3-position using fluorinating agents like Selectfluor.
Aminomethylation: Introduction of the aminomethyl group at the 4-position using reagents like formaldehyde and ammonium chloride.
Boc Protection: Protection of the aminomethyl group with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Deprotection Reactions: Formation of 4-aminomethyl-2-bromo-3-fluoropyridine.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Scientific Research Applications
4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine depends on its specific application
Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on target molecules.
Hydrogen Bonding: The aminomethyl group can participate in hydrogen bonding interactions.
Electrostatic Interactions: The fluorine atom can engage in electrostatic interactions with positively charged sites.
Comparison with Similar Compounds
Similar Compounds
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene: Similar in structure but with a benzene ring instead of a pyridine ring.
4-(N-Boc-aminomethyl)aniline: Lacks the bromine and fluorine substituents.
N-Boc-4-aminomethylpyridine: Similar but without the bromine and fluorine atoms.
Uniqueness
4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine is unique due to the combination of the Boc-protected aminomethyl group, bromine, and fluorine substituents on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-3-fluoropyridin-4-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2O2/c1-11(2,3)17-10(16)15-6-7-4-5-14-9(12)8(7)13/h4-5H,6H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXNBKLWNBIKTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=NC=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101133499 |
Source
|
Record name | Carbamic acid, N-[(2-bromo-3-fluoro-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101133499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350885-66-3 |
Source
|
Record name | Carbamic acid, N-[(2-bromo-3-fluoro-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350885-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(2-bromo-3-fluoro-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101133499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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